[2-(phenylsulfanyl)pyridin-3-yl]methanol
Description
[2-(Phenylsulfanyl)pyridin-3-yl]methanol is a pyridine derivative characterized by a hydroxymethyl (-CH₂OH) group at position 3 and a phenylsulfanyl (-S-C₆H₅) substituent at position 2 of the pyridine ring. Its molecular formula is C₁₂H₁₁NOS, with a molecular weight of 217.29 g/mol (calculated from atomic masses). The phenylsulfanyl group introduces steric bulk and lipophilicity, while the hydroxymethyl group contributes hydrogen-bonding capacity. This compound is of interest in medicinal chemistry and materials science due to its hybrid hydrophilic-lipophilic character, which may influence solubility, reactivity, and biological activity .
Properties
IUPAC Name |
(2-phenylsulfanylpyridin-3-yl)methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NOS/c14-9-10-5-4-8-13-12(10)15-11-6-2-1-3-7-11/h1-8,14H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AITNVOMCXOUNME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SC2=C(C=CC=N2)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(phenylsulfanyl)pyridin-3-yl]methanol typically involves the reaction of 2-chloropyridine with thiophenol in the presence of a base, followed by reduction of the resulting intermediate . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium on carbon.
Industrial Production Methods
This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle potentially hazardous reagents .
Chemical Reactions Analysis
Types of Reactions
[2-(Phenylsulfanyl)pyridin-3-yl]methanol undergoes various types of chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the phenylsulfanyl group.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups .
Scientific Research Applications
[2-(Phenylsulfanyl)pyridin-3-yl]methanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic uses.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of [2-(phenylsulfanyl)pyridin-3-yl]methanol involves its interaction with specific molecular targets. The phenylsulfanyl group can interact with various enzymes and receptors, potentially inhibiting or activating their functions. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Molecular Features
The following table summarizes key structural and molecular properties of [2-(phenylsulfanyl)pyridin-3-yl]methanol and its analogs:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents | Hydrogen Bond Donors/Acceptors | Topological Polar Surface Area (Ų) |
|---|---|---|---|---|---|
| This compound | C₁₂H₁₁NOS | 217.29 | 2-SPh, 3-CH₂OH | 1 / 3 | ~50.9 (estimated) |
| (Pyridin-3-yl)methanol | C₆H₇NO | 109.12 | 3-CH₂OH | 1 / 2 | 33.1 |
| (2-Methylsulfanylphenyl)methanol | C₈H₁₀OS | 154.23 | 2-SMe (benzene ring), CH₂OH | 1 / 2 | 51.9 |
| (2-Chloro-5-fluoropyridin-3-yl)methanol | C₆H₄ClFNO | 175.56 | 2-Cl, 5-F, 3-CH₂OH | 1 / 3 | 50.9 |
| 2-(Methylamino)pyridine-3-methanol | C₇H₁₀N₂O | 138.17 | 2-NHMe, 3-CH₂OH | 2 / 3 | 64.7 |
| {2-[1-(Propan-2-yl)-1H-pyrazol-5-yl]pyridin-3-yl}methanol | C₁₂H₁₅N₃O | 217.27 | 2-pyrazolyl (substituted), 3-CH₂OH | 1 / 4 | 71.8 |
Key Observations :
- Substituent Effects: The phenylsulfanyl group in the target compound increases molecular weight and lipophilicity compared to simpler analogs like (pyridin-3-yl)methanol. Halogenated derivatives (e.g., 2-chloro-5-fluoro) exhibit higher polarity due to electronegative substituents .
- Hydrogen Bonding: The hydroxymethyl group acts as a hydrogen bond donor, while pyridine nitrogen and sulfur/oxygen atoms serve as acceptors. Compounds with additional substituents like methylamino (e.g., 2-(methylamino)pyridine-3-methanol) show increased hydrogen-bonding capacity, enhancing solubility in polar solvents .
Physicochemical Properties
- Solubility: The phenylsulfanyl group in this compound reduces aqueous solubility compared to (pyridin-3-yl)methanol but improves solubility in organic solvents like methanol or ethanol. This trend aligns with (2-methylsulfanylphenyl)methanol, which is sparingly soluble in water . Halogenated analogs (e.g., 2-chloro-5-fluoropyridin-3-ylmethanol) may exhibit lower solubility due to increased molecular weight and halogen-induced hydrophobicity .
Thermal Stability :
Research Findings and Trends
- Synthetic Accessibility :
- Structure-Activity Relationships (SAR) :
- Substitution at position 2 of the pyridine ring significantly impacts bioactivity. For instance, replacing phenylsulfanyl with pyrazolyl (as in ) alters binding affinity in enzyme inhibition assays .
Biological Activity
[2-(phenylsulfanyl)pyridin-3-yl]methanol, known by its CAS number 43003-89-0, is a compound that has garnered attention for its potential biological activities. This article reviews its biological properties, focusing on its anticancer effects, antimicrobial activity, and other pharmacological applications based on diverse research findings.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Chemical Formula : C12H11NOS
- Molecular Weight : 229.29 g/mol
This compound features a pyridine ring substituted with a phenyl sulfanyl group and a hydroxymethyl group, which may contribute to its biological activity.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies involving phenoxy pyridine and phenyl sulfanyl derivatives have shown promising results against various cancer cell lines.
Case Study: Microtubule Inhibition
A notable study demonstrated that related compounds had IC50 values in the low micromolar range against pancreatic cancer cells (Panc1) and breast cancer cells (MCF7). The compounds caused mitotic arrest by interfering with microtubule assembly, leading to cell death. Specifically:
- Compound 2 : IC50 of 0.8 μM (Panc1)
- Compound 3 : IC50 of 0.7 μM (Panc1) and showed effects comparable to established microtubule inhibitors like colcemid .
Antimicrobial Activity
The antimicrobial efficacy of this compound has also been explored. Pyridine derivatives have been reported to exhibit antimicrobial properties against various bacterial strains.
Table 1: Antimicrobial Activity of Pyridine Derivatives
| Compound | Bacterial Strains Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | S. aureus, E. coli | 2.18 μM |
| Compound B | B. subtilis, C. albicans | 3.08 μM |
| This compound | TBD | TBD |
The exact MIC values for this compound are yet to be determined but are expected to fall within the range exhibited by similar compounds.
Pharmacological Applications
Beyond anticancer and antimicrobial activities, pyridine derivatives have been investigated for their potential in treating peptic ulcers and other gastrointestinal disorders due to their ability to inhibit gastric acid secretion effectively .
The proposed mechanism involves the inhibition of H+-K+ ATPase activity, which is crucial for acid secretion in the stomach. This class of compounds has been shown to exhibit higher potency than traditional treatments like Omeprazole.
Q & A
Q. What are the common synthetic routes for [2-(phenylsulfanyl)pyridin-3-yl]methanol, and what are their respective advantages and limitations?
Methodological Answer: The synthesis typically involves nucleophilic substitution or coupling reactions. For example, a two-step procedure may include:
Sulfanyl Group Introduction : Reacting a pyridine derivative (e.g., 3-hydroxymethylpyridine) with a phenylsulfanylating agent (e.g., thiophenol derivatives) under basic conditions.
Purification : Liquid-liquid extraction (e.g., ethyl acetate/water) followed by drying (anhydrous MgSO₄) and solvent evaporation under reduced pressure .
Advantages : High yields (up to 91% in optimized conditions) and scalability.
Limitations : Sensitivity to pH during workup; potential byproducts require chromatographic purification .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
Methodological Answer:
- LCMS : Effective for confirming molecular weight (e.g., m/z 393 [M+H]+ observed in related compounds) and detecting impurities .
- HPLC : Retention time analysis (e.g., 0.29 minutes under SQD-FA50 conditions) ensures purity .
- NMR : ¹H/¹³C NMR resolves structural features (e.g., pyridine ring protons, sulfanyl group coupling).
- XRD : SHELX software (SHELXL/SHELXS) refines crystallographic data, critical for resolving stereochemistry .
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic data for this compound?
Methodological Answer: Discrepancies may arise from twinning, disorder, or incorrect space group assignment. Strategies include:
- SHELX Refinement : Use SHELXL for high-resolution data; check for twinning via BASF parameter analysis .
- Validation Tools : Cross-validate with PLATON or Mercury to assess hydrogen bonding and packing efficiency.
- Complementary Data : Compare XRD results with DFT-calculated geometries or spectroscopic data (e.g., NMR chemical shifts) .
Q. What strategies optimize yield and purity in multi-step syntheses of this compound?
Methodological Answer:
- Stepwise pH Control : Adjust pH to 3 during workup to precipitate intermediates, minimizing side reactions .
- Solvent Selection : Use hexane/ethyl acetate (9:1) for recrystallization to enhance purity .
- Chromatography : Employ gradient elution (e.g., ethyl acetate/methanol 93:7) for challenging separations .
Q. How do halogen substitutions on the pyridine ring influence the properties of this compound derivatives?
Methodological Answer: Substituents alter electronic and steric properties:
| Substituent | Effect on Properties | Example Application |
|---|---|---|
| Fluoro | ↑ Lipophilicity, ↑ Metabolic Stability | Anticancer agents |
| Chloro | ↑ Electron Withdrawal | Agrochemical intermediates |
| Methyl | ↑ Steric Hindrance | Enzyme inhibitors |
Methodology : Compare analogs via Hammett plots or DFT calculations to predict reactivity .
Q. What in vitro/in vivo models evaluate the therapeutic potential of this compound?
Methodological Answer:
- In Vitro :
- Anti-inflammatory : LPS-induced TNF-α suppression in RAW 264.7 macrophages.
- Anticancer : MTT assays on HeLa or MCF-7 cell lines .
- In Vivo :
- Xenograft Models : Tumor volume reduction in nude mice (dose: 10–50 mg/kg, oral).
- PK/PD Studies : Monitor plasma half-life (HPLC-MS/MS) and metabolite profiling .
Q. What crystallization techniques yield stable polymorphs of this compound?
Methodological Answer:
Q. How should discrepancies between spectroscopic and crystallographic data be addressed?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
